Allyl 3,5-diamino-1H-pyrazole-4-carboxylate
Overview
Description
Allyl 3,5-diamino-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C7H10N4O2 . It has an average mass of 182.180 Da and a monoisotopic mass of 182.080383 Da .
Molecular Structure Analysis
The molecular structure of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate consists of 7 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
Allyl 3,5-diamino-1H-pyrazole-4-carboxylate has a number of heavy atoms: 13, a number of aromatic heavy atoms: 5, a fraction Csp3: 0.14, a number of rotatable bonds: 4, a number of H-bond acceptors: 3.0, and a number of H-bond donors: 3.0 . It has a molar refractivity of 47.82 and a TPSA of 107.02 Ų . It is very soluble with a solubility of 8.15 mg/ml .Scientific Research Applications
Application 1: High-Energy and Insensitive Energetic Materials
- Summary of Application: The compound 3,5-diamino-4-nitro-1H-pyrazole has been used in the development of high-energy and insensitive energetic materials .
- Methods of Application: A nitrogen-centered-radical-mediated approach was used to cleave C–N bonds in a monocyclic pyrazole. N-bromosuccinimide was used as a radical initiator, and C–N bond cleavage was achieved in yields up to 91% .
- Results or Outcomes: This reaction led to an important precursor (2), subsequently annulated and oxidized to an energetic compound 4, which exhibits promising application in balancing performances and thermal stabilities .
Application 2: Anti-Biofilm Agents
- Summary of Application: 4-arylazo-3,5-diamino-1H-pyrazoles have been identified as a novel group of anti-biofilm agents .
- Methods of Application: A collection of 50,000 small-molecule compounds was screened. The pharmacophore was further optimized, for example, via substitutions in the aryl ring .
- Results or Outcomes: The study revealed the very potent anti-biofilm compound 4-(2-(2-fluorophenyl)hydrazineylidene)-5-imino-4,5-dihydro-1H-pyrazol-3-amine (2) .
Application 3: Photoluminescent Materials
- Summary of Application: 1,3,5-Triarylpyrazoline compounds, which can be derived from 3,5-diamino-1H-pyrazoles, have excellent fluorescence and better hole transport characteristics .
- Methods of Application: These compounds are synthesized and then used in the creation of photoluminescent and photorefractive materials .
- Results or Outcomes: The materials created using these compounds have high thermal stability and washing resistance .
Application 4: Antibacterial and Antifungal Agents
- Summary of Application: Compounds containing pyrazole and oxadiazoles, which can be derived from 3,5-diamino-1H-pyrazoles, show high antibacterial and antifungal activity .
- Methods of Application: These compounds are synthesized and then tested against various bacteria and fungi .
- Results or Outcomes: The compounds have shown potential for further development due to their high activity .
Application 5: Nitrification Inhibitors
- Summary of Application: Pyrazoles, including 3,5-diamino-1H-pyrazoles, are good nitrification inhibitors .
- Methods of Application: These compounds are applied to agricultural crops to inhibit nitrification .
- Results or Outcomes: The study explores the potential of a group of diarylpyrazoles for their nitrification inhibitory properties under in-vitro conditions .
Application 6: Dispersal of Pseudomonas aeruginosa Biofilms
- Summary of Application: 4-arylazo-3,5-diamino-1H-pyrazoles have been identified as a novel group of anti-biofilm agents that induce dispersal of Pseudomonas aeruginosa biofilms .
- Methods of Application: A collection of 50,000 small-molecule compounds was screened. The pharmacophore was further optimized, for example, via substitutions in the aryl ring .
- Results or Outcomes: The SAR study revealed the very potent anti-biofilm compound 4-(2-(2-fluorophenyl)hydrazineylidene)-5-imino-4,5-dihydro-1H-pyrazol-3-amine (2) .
properties
IUPAC Name |
prop-2-enyl 3,5-diamino-1H-pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-2-3-13-7(12)4-5(8)10-11-6(4)9/h2H,1,3H2,(H5,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTWDVFFLRWIAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=C(NN=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 3,5-diamino-1H-pyrazole-4-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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